Unmatched JAK3 Selectivity: A >300-Fold Window Over JAK1/2/TYK2
(2R,5S)-Ritlecitinib demonstrates high selectivity for JAK3, with an IC50 of 33.1 nM, and shows no measurable inhibitory activity against JAK1, JAK2, or TYK2 at concentrations up to 10,000 nM (IC50 >10,000 nM) . This selectivity window of >302-fold for JAK3 over other JAK family members is a critical differentiator from first-generation JAK inhibitors like tofacitinib, which inhibits JAK1 (IC50=3.2 nM), JAK2 (IC50=4.1 nM), and JAK3 (IC50=1.6 nM) with pan-JAK activity .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | JAK3: 33.1 nM; JAK1, JAK2, TYK2: >10,000 nM |
| Comparator Or Baseline | Tofacitinib (JAK3: 1.6 nM, JAK1: 3.2 nM, JAK2: 4.1 nM) |
| Quantified Difference | >302-fold selectivity for JAK3 over other JAKs for ritlecitinib; tofacitinib exhibits pan-JAK inhibition |
| Conditions | Biochemical kinase activity assay |
Why This Matters
This high degree of selectivity allows researchers to specifically probe JAK3-dependent signaling pathways without confounding effects from JAK1/2 inhibition, which is crucial for target validation and understanding on-target versus off-target effects in autoimmune models.
